molecular formula C18H16BrNO3 B287989 4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287989
M. Wt: 374.2 g/mol
InChI Key: KFDKMBIZEXPTMG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMMA is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in regulating gene expression and cellular signaling pathways.

Mechanism of Action

4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one inhibits PRMT activity by binding to the active site of the enzyme, preventing the transfer of methyl groups to histone proteins. This leads to alterations in chromatin structure and gene expression, which can have profound effects on cellular signaling pathways. This compound has been shown to selectively inhibit certain types of PRMTs, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting that PRMTs play a crucial role in cancer progression. In immune cells, this compound has been shown to modulate cytokine production and alter cellular signaling pathways, suggesting that PRMTs play a role in regulating immune responses. In neurons, this compound has been shown to alter synaptic plasticity and neuronal excitability, suggesting that PRMTs play a role in regulating neuronal function.

Advantages and Limitations for Lab Experiments

4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several advantages as a tool for studying PRMTs in lab experiments. It is a potent and selective inhibitor of PRMT activity, allowing for precise manipulation of these enzymes in various biological systems. This compound is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects on PRMT activity may be context-dependent, making it important to carefully consider the specific experimental conditions when using this compound.

Future Directions

There are several future directions for research on 4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its potential applications in scientific research. One area of focus is the development of more selective inhibitors of PRMT activity, which could allow for more precise manipulation of these enzymes in various biological systems. Another area of focus is the development of new methods for delivering this compound to specific cells or tissues, which could enhance its therapeutic potential in various disease contexts. Finally, there is a need for further research to elucidate the specific roles of PRMTs in various biological processes, which could provide valuable insights into the underlying mechanisms of disease and potential therapeutic targets.

Synthesis Methods

The synthesis of 4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves several steps, starting with the reaction of 3-methoxyphenylacetic acid with acetic anhydride to form 3-acetoxy-3-methoxyphenylacetic acid. This intermediate is then reacted with 4-bromo-1,2,3,5-tetramethyl-6-oxocyclohex-2-enolate to form the corresponding cycloheptatrienone derivative. The final step involves the reaction of this intermediate with methylamine to form this compound.

Scientific Research Applications

4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of epigenetics. PRMTs are known to play a crucial role in regulating gene expression by methylating histone proteins, which are essential components of chromatin. This compound has been shown to inhibit PRMT activity in vitro and in vivo, leading to alterations in gene expression and cellular signaling pathways. This makes this compound a valuable tool for studying the role of PRMTs in various biological processes, including cancer, inflammation, and neurodegenerative diseases.

properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H16BrNO3/c1-20-16-8-7-13(19)11-15(18(16)22)17(21)9-6-12-4-3-5-14(10-12)23-2/h3-11H,1-2H3,(H,20,22)/b9-6+

InChI Key

KFDKMBIZEXPTMG-RMKNXTFCSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)OC)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)OC)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)OC)Br

Origin of Product

United States

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